Vut-MK142

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VUT-MK142 es un potente agente cardiogénico sintético que promueve la diferenciación del mesodermo precardiaco en cardiomiocitos. Este compuesto ha demostrado un potencial significativo en el campo de la reparación cardíaca, particularmente en la diferenciación de células madre en cardiomiocitos, que son esenciales para la función cardíaca .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VUT-MK142 implica un proceso de dos pasos en un solo flujo. El primer paso es la sustitución nucleofílica de 4,6-dicloropirimidina con p-anisidina, seguida de una segunda sustitución nucleofílica con una amina secundaria. Este método se ha optimizado para técnicas de flujo continuo, que ofrecen un rendimiento y un tiempo de reacción superiores en comparación con las reacciones por lotes clásicas .

Métodos de Producción Industrial

La producción industrial de this compound aprovecha los reactores de flujo continuo, que permiten la síntesis multigramo del compuesto. Este método garantiza un proceso de producción robusto y eficiente, proporcionando suficiente material para pruebas biológicas extensas .

Análisis De Reacciones Químicas

Tipos de Reacciones

VUT-MK142 principalmente experimenta reacciones de sustitución nucleofílica durante su síntesis. La estructura del compuesto le permite participar en varias reacciones químicas, incluyendo oxidación y reducción, aunque estas se reportan con menos frecuencia.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: 4,6-dicloropirimidina, p-anisidina, aminas secundarias.

Oxidación y Reducción:

Principales Productos Formados

El producto principal formado a partir de la síntesis de this compound es el propio agente cardiogénico. Otros subproductos dependen de los reactivos y las condiciones específicas utilizados durante el proceso de síntesis .

Aplicaciones Científicas De Investigación

Cardiomyogenic Properties

VUT-MK142 has been shown to induce the expression of key cardiac markers in various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. Notably, it up-regulates the expression of Atrial Natriuretic Factor (ANF) and Nkx2.5 , both critical for cardiac development.

Table 1: Key Cardiac Markers Induced by this compound

| Cell Type | Cardiac Marker | Expression Increase (Fold Change) |

|---|---|---|

| P19 Cells | ANF | 3.1 ± 0.3 |

| C2C12 Myoblasts | ANF | 2.2 ± 0.2 |

| P19 Cells | Nkx2.5 | 3.1 ± 0.3 |

| C2C12 Myoblasts | Nkx2.5 | 2.2 ± 0.2 |

The compound's ability to enhance the expression of these markers suggests that this compound effectively promotes cardiomyogenesis, leading to the development of beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) .

Table 2: Transcription Factors Affected by this compound

| Transcription Factor | Effect of this compound |

|---|---|

| Brachyury | Upregulated |

| Nkx2.5 | Upregulated |

| Mef2C | Upregulated |

| Eomes | No effect |

| Gata4 | No effect |

| Tropomyosin | No effect |

These findings suggest a selective action where this compound enhances specific pathways while leaving others unaffected, which is crucial for targeted therapeutic strategies .

Case Study: Myocardial Repair in Animal Models

In a rat model, treatment with this compound demonstrated enhanced myocardial repair facilitated by stem cells. The compound's ability to promote cardiac protein expression was highlighted as a significant factor contributing to improved outcomes in heart regeneration studies .

Research Findings Summary

- Synthesis and Scalability : The synthesis of this compound has been optimized using continuous flow techniques, which offer advantages over traditional batch reactions in yield and efficiency .

- Potential Applications : Due to its properties, this compound is being explored not only for cardiac repair but also as a pharmacological probe for understanding cardiomyogenesis at a molecular level .

Mecanismo De Acción

VUT-MK142 ejerce sus efectos promoviendo la diferenciación del mesodermo precardiaco en cardiomiocitos. El compuesto regula positivamente la expresión de marcadores cardíacos como el factor natriurético auricular (ANF) tanto en células de carcinoma embrionario P19 como en mioblastos esqueléticos C2C12. Esta regulación positiva es significativamente más fuerte en comparación con otros agentes cardiogénicos como la cardiogenol C. Los objetivos moleculares y las vías implicadas incluyen la activación de factores de transcripción específicos y vías de señalización que impulsan la diferenciación cardíaca .

Comparación Con Compuestos Similares

Compuestos Similares

Cardiogenol C: Otro agente cardiogénico que promueve la diferenciación cardíaca pero es menos potente que VUT-MK142.

4,6-diaminopirimidinas: Una clase de compuestos con propiedades cardiogénicas similares.

Unicidad de this compound

This compound se destaca por su superior actividad cardiogénica, promoviendo una regulación positiva más fuerte de los marcadores cardíacos y una diferenciación más eficiente de las células madre en cardiomiocitos. Esto lo convierte en un agente más efectivo para la reparación cardíaca y aplicaciones de investigación .

Actividad Biológica

VUT-MK142 is a synthetic small molecule identified for its cardiomyogenic properties, particularly in promoting the differentiation of stem cells into functional cardiomyocytes. This article delves into its biological activity, synthesis, and potential applications in cardiac repair, supported by data tables and relevant research findings.

Overview of this compound

This compound was developed through the modification of cardiogenol C (CgC), a known cardiomyogenic agent. Its primary function is to enhance the expression of cardiac markers and facilitate the development of beating cardiomyocytes from cardiovascular progenitor cells (CVPCs) and other stem cell types.

Research indicates that this compound significantly up-regulates key cardiac markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5 in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. The compound's ability to promote cardiomyogenesis is evidenced by its effects on gene expression related to cardiac differentiation.

Key Findings:

- Up-regulation of Cardiac Markers :

- Differentiation of Cardiovascular Progenitor Cells :

Synthesis of this compound

The synthesis of this compound employs a continuous flow method that enhances yield and efficiency compared to traditional batch reactions. The process involves the reaction of specific precursors under controlled conditions, resulting in high-purity product isolation.

Synthesis Protocol:

Case Study 1: Cardiomyocyte Differentiation

In an experimental setup, CVPCs treated with this compound showed significant increases in early mesodermal transcription factors such as Brachyury , Nkx2.5 , and Mef2C , while late myocardial gene expression remained unchanged. This suggests that this compound effectively promotes early stages of cardiac differentiation without prematurely activating late-stage markers .

Case Study 2: Comparison with Other Agents

When compared to CgC, this compound demonstrated superior efficacy in promoting cardiomyogenic activity, particularly regarding ANF and Nkx2.5 expression levels. This highlights its potential as a more effective therapeutic agent for cardiac repair .

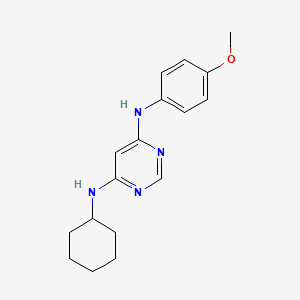

Propiedades

IUPAC Name |

4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIHLCLKUNREAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of VUT-MK142 in the context of cardiac cell transplantation therapy?

A: Cardiac cell transplantation faces a significant challenge: the limited ability of donor cells to differentiate into functional cardiomyocytes within the heart. This compound shows promise in overcoming this obstacle. This synthetic small molecule demonstrates the ability to promote the differentiation of pre-cardiac mesoderm cells into cardiomyocytes. [] This suggests that pretreating donor cells with this compound could potentially enhance their therapeutic efficacy in cardiac cell transplantation by increasing the yield of functional cardiomyocytes.

Q2: How does the cardiomyogenic activity of this compound compare to its parent molecule, Cardiogenol C?

A: this compound was developed by selectively modifying the structure of Cardiogenol C (CgC), a known cardiomyogenic molecule. When tested on P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, this compound induced a stronger upregulation of the cardiac marker atrial natriuretic factor (ANF) expression compared to CgC. [] Additionally, this compound significantly upregulated other cardiac markers and demonstrated the ability to promote the development of beating cardiomyocytes from cardiovascular progenitor cells. This indicates that this compound possesses superior cardiomyogenic activity compared to its parent molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.